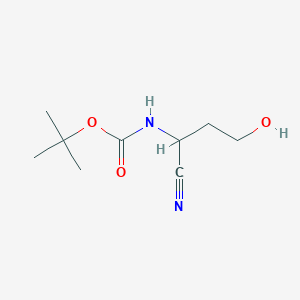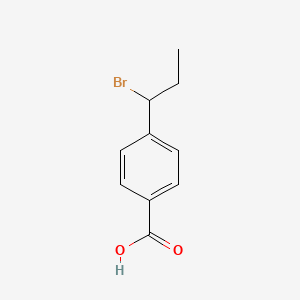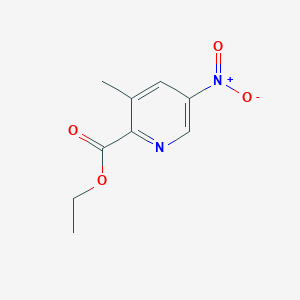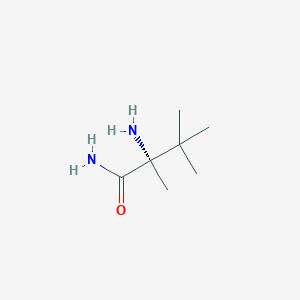![molecular formula C10H16F6N2O4 B13901990 1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13901990.png)
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an azetidine ring, a dimethylamino group, and a trifluoroacetic acid moiety
準備方法
The synthesis of 1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Dimethylamino Group: This step involves the alkylation of the azetidine ring with dimethylamine under controlled conditions.
Addition of the Trifluoroacetic Acid Moiety: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for efficient and sustainable synthesis .
化学反応の分析
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
Phenylacetone: A compound with a similar structural motif but different functional groups and reactivity.
Piperidine Derivatives: Compounds with a similar nitrogen-containing ring structure but different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H16F6N2O4 |
|---|---|
分子量 |
342.24 g/mol |
IUPAC名 |
1-[(2S)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m0../s1 |
InChIキー |
XVUDRPYMUJZMHH-ILKKLZGPSA-N |
異性体SMILES |
CN(C)C[C@@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
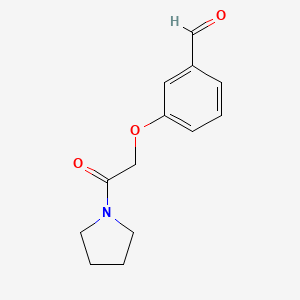
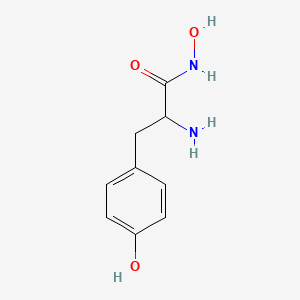
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)


![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
